molecular formula C18H20N4O2 B2534812 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol CAS No. 2380085-04-9

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol

Cat. No.: B2534812
CAS No.: 2380085-04-9
M. Wt: 324.384
InChI Key: WSACSBVCVANFKT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrido[3,4-d]pyrimidine and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-methoxybenzaldehyde with a suitable amine can form an intermediate Schiff base, which can then undergo cyclization with a pyridopyrimidine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and continuous flow reactors can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to the presence of both methoxyphenyl and pyridopyrimidine groups, which contribute to its distinct chemical properties and enhanced biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research and therapeutic applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(23,9-13-3-5-14(24-2)6-4-13)11-20-17-15-7-8-19-10-16(15)21-12-22-17/h3-8,10,12,23H,9,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSACSBVCVANFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=NC=NC3=C2C=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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